![molecular formula C15H11ClN4S2 B14467265 N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea CAS No. 71591-45-2](/img/structure/B14467265.png)
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride to yield 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine. Finally, the thiadiazole derivative is reacted with phenyl isothiocyanate to produce the target compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen-sulfur bond in the thiadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential anticancer properties, particularly against certain types of cancer cells.
Industry: Utilized in the development of agrochemicals and pesticides due to its biological activity.
Wirkmechanismus
The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea involves its interaction with cellular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to the death of microbial or cancer cells. The thiadiazole ring plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl derivatives
- N-Substituted derivatives of 1,3,4-thiadiazole
- Thiazole derivatives
Comparison: N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-phenylthiourea is unique due to the presence of both the thiadiazole and phenylthiourea moieties. This combination enhances its biological activity compared to other similar compounds. The 2-chlorophenyl group contributes to its increased lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
CAS-Nummer |
71591-45-2 |
|---|---|
Molekularformel |
C15H11ClN4S2 |
Molekulargewicht |
346.9 g/mol |
IUPAC-Name |
1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C15H11ClN4S2/c16-12-9-5-4-8-11(12)13-19-20-15(22-13)18-14(21)17-10-6-2-1-3-7-10/h1-9H,(H2,17,18,20,21) |
InChI-Schlüssel |
UGGUDMHEYDHUIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


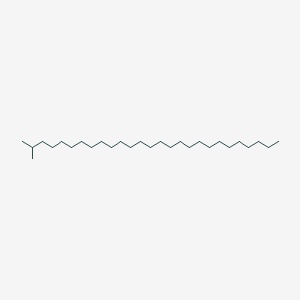

![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)

![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
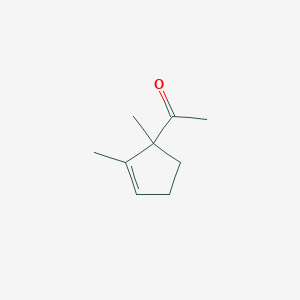
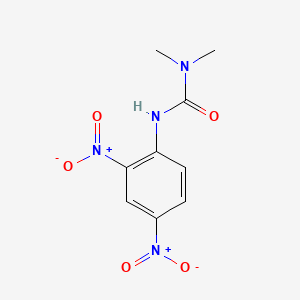

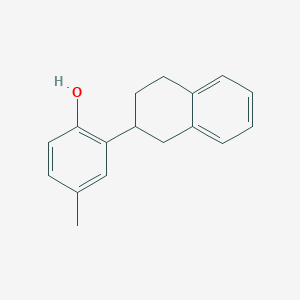
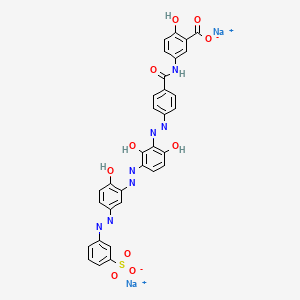
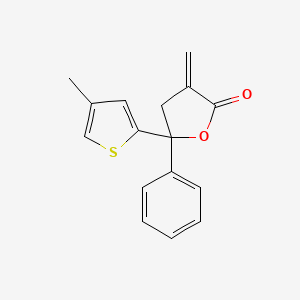
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
